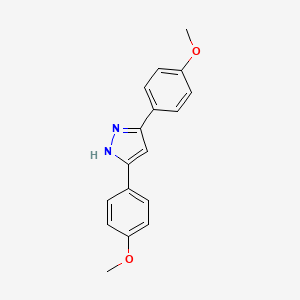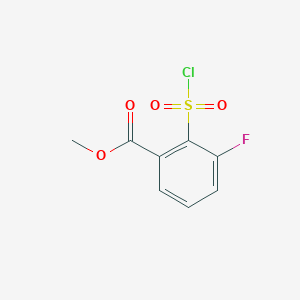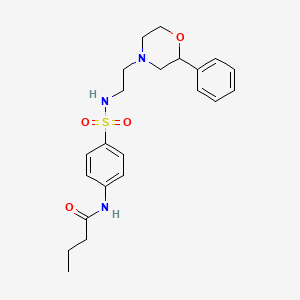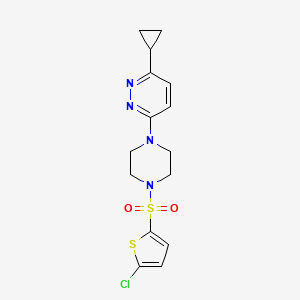
3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(4-methoxyphenyl)-1H-pyrazole, commonly known as BPP, is a pyrazole derivative that has gained significant attention due to its potential therapeutic applications. BPP is a small molecule that has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Applications De Recherche Scientifique
Nonlinear Optical Properties
A study by Tamer et al. (2015) explored the nonlinear optical properties of a molecule structurally similar to 3,5-bis(4-methoxyphenyl)-1H-pyrazole. They found that the small energy gap between the frontier molecular orbitals contributes to the nonlinear optical activity of the molecule, highlighting its potential in optical applications (Tamer et al., 2015).
Tautomerism Studies
Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including compounds structurally related to this compound. Their research focused on understanding the tautomerism in both solution and solid states, contributing to the knowledge of structural dynamics in pyrazole derivatives (Cornago et al., 2009).
Structural and Theoretical Analysis
Evecen et al. (2016) conducted experimental and theoretical investigations on a pyrazole compound similar to this compound. Their study involved characterizing the compound using various spectroscopic and X-ray diffraction methods, providing insights into the molecular structure and properties (Evecen et al., 2016).
Crystal Structure Analysis
Kanmazalp et al. (2020) determined the crystal and molecular structure of a pyrazole derivative closely related to this compound. The study revealed details about the molecular interactions and crystal packing, contributing to the understanding of solid-state chemistry of pyrazoles (Kanmazalp et al., 2020).
Corrosion Inhibition
Singh et al. (2020) explored the use of pyrazol derivatives in corrosion inhibition. This research is relevant for the industrial application of pyrazoles in protecting metals against corrosion, particularly in harsh chemical environments (Singh et al., 2020).
Ligand Synthesis
Silva et al. (1997) synthesized new heterocyclic ligands, including compounds related to this compound. The study provided insights into the molecular structures and potential applications of these compounds as ligands in coordination chemistry (Silva et al., 1997).
Biological Activity in Cancer Research
Ananda et al. (2017) synthesized novel pyrazole derivatives and assessed their cytotoxic effects against cancer cells. This study suggests the potential of pyrazole compounds, including those structurally similar to this compound, in the development of anticancer agents (Ananda et al., 2017).
Propriétés
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-7-3-12(4-8-14)16-11-17(19-18-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCRGDKFGHPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75059-30-2 |
Source


|
| Record name | 3,5-bis(4-methoxyphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)





![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)
![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)